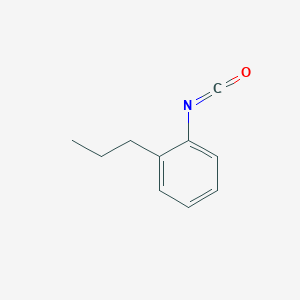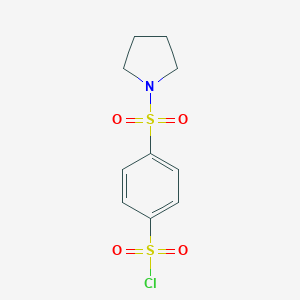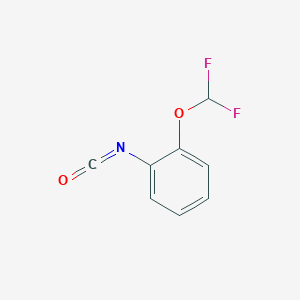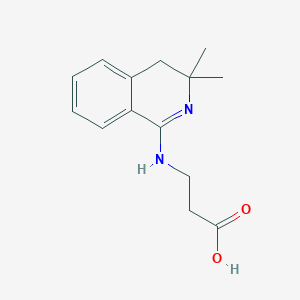
2-Propylphenyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an organic building block containing an isocyanate group . It is an aryl isocyanate .
Molecular Structure Analysis
The molecular formula of 2-Propylphenyl isocyanate is C10H11NO . The average mass is 161.200 Da and the monoisotopic mass is 161.084061 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propylphenyl isocyanate include a molecular weight of 161.20 g/mol . It has a refractive index of n20/D 1.522 (lit.), a boiling point of 50 °C/0.1 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Organic Building Block
2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an organic building block containing an isocyanate group . It’s used in various chemical reactions due to its reactivity.
Cross-linking Agent in Biodegradable Materials
A significant application of 2-Propylphenyl isocyanate is its use as a cross-linking agent in biodegradable materials. For instance, it has been used to improve the melt strength and foamability of poly(lactic acid) (PLA) . The addition of 2-Propylphenyl isocyanate to PLA increases the degree of cross-linking, which in turn enhances the melt strength of the PLA mixture .
Enhancing Cellular Morphologies
The addition of 2-Propylphenyl isocyanate to PLA also leads to an enhancement in the cellular morphologies of the PLA mixtures . This is particularly useful in the production of PLA foams, where a uniformly fine cellular structure is desired .
Thermophysical Properties
2-Propylphenyl isocyanate has been studied for its thermophysical properties. Its enthalpy of vaporization at boiling point has been reported , which is crucial in various industrial and scientific applications.
Safety and Hazards
2-Propylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .
Mecanismo De Acción
Target of Action
2-Propylphenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances
Mode of Action
This reactivity can lead to various chemical transformations, including polymerization reactions .
Biochemical Pathways
Given the reactivity of isocyanates, it is possible that this compound could interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Due to its reactivity, it is likely that this compound would be rapidly metabolized and excreted .
Result of Action
Isocyanates in general are known to cause irritation and sensitization, suggesting that exposure to this compound could lead to similar effects .
Action Environment
The action of 2-Propylphenyl isocyanate can be influenced by various environmental factors. For example, the presence of compounds with active hydrogen atoms can lead to rapid reactions. Additionally, this compound is classified as a combustible liquid, suggesting that it should be kept away from heat and sources of ignition .
Propiedades
IUPAC Name |
1-isocyanato-2-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGTVMQTRFUUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369887 |
Source


|
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylphenyl isocyanate | |
CAS RN |
190774-57-3 |
Source


|
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)


![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)


![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)